molecular formula C4H4Br2N2O B12344121 5-bromo-5H-pyrimidin-2-one;hydrobromide

5-bromo-5H-pyrimidin-2-one;hydrobromide

Cat. No.: B12344121
M. Wt: 255.90 g/mol
InChI Key: FTJPIRRJHWHURH-UHFFFAOYSA-N
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Description

5-Bromo-5H-pyrimidin-2-one;hydrobromide is a chemical compound with the molecular formula C4H3BrN2O·HBr It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-5H-pyrimidin-2-one;hydrobromide typically involves the bromination of pyrimidin-2-one. One common method is the halogenation of pyrimidin-2-one using N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, yielding the desired brominated product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5H-pyrimidin-2-one;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used in nucleophilic substitution reactions. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, although these reactions are less frequently studied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

5-Bromo-5H-pyrimidin-2-one;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-5H-pyrimidin-2-one;hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Similar in structure but lacks the hydrobromide component.

    5-Chloropyrimidine: Another halogenated pyrimidine derivative with chlorine instead of bromine.

    5-Iodopyrimidine: Contains iodine instead of bromine, exhibiting different reactivity and properties.

Uniqueness

5-Bromo-5H-pyrimidin-2-one;hydrobromide is unique due to its specific halogenation pattern and the presence of the hydrobromide component. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C4H4Br2N2O

Molecular Weight

255.90 g/mol

IUPAC Name

5-bromo-5H-pyrimidin-2-one;hydrobromide

InChI

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-3H;1H

InChI Key

FTJPIRRJHWHURH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1Br.Br

Origin of Product

United States

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